Cas no 1461704-70-0 ((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
-
- インチ: 1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H
- InChIKey: JQVFNSHVPPEZFW-UHFFFAOYSA-N
- ほほえんだ: C(C1C=C(Br)C=C2CCOC=12)N.Cl
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137253-0.1g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 0.1g |
$306.0 | 2023-07-06 | |
Enamine | EN300-137253-1.0g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 1.0g |
$884.0 | 2023-07-06 | |
TRC | B999590-50mg |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 50mg |
$ 210.00 | 2022-06-06 | ||
Chemenu | CM407544-250mg |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95%+ | 250mg |
$379 | 2023-02-17 | |
Enamine | EN300-137253-1000mg |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95.0% | 1000mg |
$884.0 | 2023-09-30 | |
A2B Chem LLC | AV61566-500mg |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 500mg |
$763.00 | 2024-04-20 | |
Aaron | AR01ACQ2-10g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 10g |
$5260.00 | 2023-12-16 | |
A2B Chem LLC | AV61566-2.5g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 2.5g |
$1862.00 | 2024-04-20 | |
A2B Chem LLC | AV61566-10g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 10g |
$4043.00 | 2024-04-20 | |
Aaron | AR01ACQ2-5g |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride |
1461704-70-0 | 95% | 5g |
$3554.00 | 2023-12-16 |
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride 関連文献
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochlorideに関する追加情報
Latest Research Insights on (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS: 1461704-70-0)
In recent years, (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS: 1461704-70-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique benzofuran scaffold, has been explored for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer. The presence of the bromo substituent and the primary amine group in its structure makes it a versatile intermediate for further chemical modifications and pharmacological evaluations.
Recent studies have focused on the synthesis and optimization of (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride to enhance its bioavailability and therapeutic efficacy. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and reductive amination, have been employed to achieve high yields and purity. These efforts are crucial for ensuring the compound's suitability for preclinical and clinical studies, where consistency in quality and performance is paramount.
Pharmacological investigations have revealed that (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride exhibits promising activity as a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This receptor affinity suggests potential applications in treating psychiatric conditions such as depression, anxiety, and schizophrenia. Additionally, preliminary in vitro studies have demonstrated its cytotoxic effects on certain cancer cell lines, indicating a possible role in oncology drug development. However, further mechanistic studies are required to elucidate its precise mode of action and optimize its therapeutic window.
In the context of drug delivery, researchers have explored the formulation of (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride into various dosage forms, including nanoparticles and liposomes, to improve its solubility and targeted delivery. These innovations aim to overcome the challenges associated with its physicochemical properties, such as low aqueous solubility, which can limit its clinical utility. Early results from these formulation studies are encouraging, with enhanced pharmacokinetic profiles observed in animal models.
Despite these advancements, several challenges remain in the development of (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride as a therapeutic agent. Issues such as potential off-target effects, metabolic stability, and long-term safety need to be addressed through comprehensive preclinical and clinical evaluations. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of this compound from bench to bedside.
In conclusion, (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS: 1461704-70-0) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and pharmacological properties offer multiple avenues for therapeutic development. Continued research and innovation will be critical to unlocking its full potential and addressing the existing challenges in its development pathway.
1461704-70-0 ((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride) 関連製品
- 2171759-70-7(2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)
- 1805062-24-1(5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine)
- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)
- 92847-88-6(cyclopropyl(3,4-dimethoxyphenyl)methanone)
- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 2171711-66-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid)
- 1797570-71-8(N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)
- 1427452-99-0(methyl 4-amino-2-chloro-3-methoxybenzoate)
- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)
- 1261231-07-5(4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)